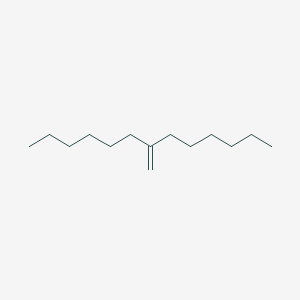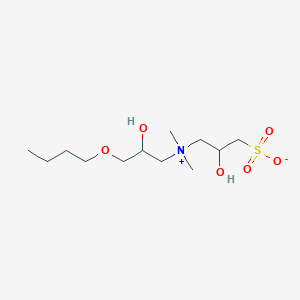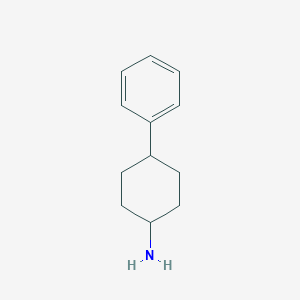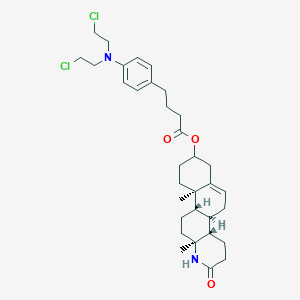
Hael-chlorambucil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hael-chlorambucil is a chemical compound that is widely used in scientific research for its anti-cancer properties. It is a derivative of chlorambucil, which is a chemotherapy drug used to treat leukemia and lymphoma. Hael-chlorambucil has been found to be more effective and less toxic than chlorambucil, making it a promising candidate for further research.
Mecanismo De Acción
Hael-chlorambucil works by alkylating DNA, which interferes with the replication and transcription of cancer cells. This leads to the activation of apoptotic pathways, ultimately resulting in cell death. The compound has also been found to inhibit the activity of enzymes involved in DNA repair, further enhancing its anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
Hael-chlorambucil has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Hael-chlorambucil is its high potency and selectivity for cancer cells. This makes it an ideal candidate for use in lab experiments, as it allows researchers to study the effects of the compound on cancer cells without affecting healthy cells. However, one limitation of Hael-chlorambucil is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of exciting future directions for research on Hael-chlorambucil. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the compound's effects on different types of cancer, including solid tumors. Finally, there is growing interest in the use of Hael-chlorambucil in combination with other anti-cancer drugs, as part of a multi-modal approach to cancer treatment.
Métodos De Síntesis
Hael-chlorambucil can be synthesized using a modified version of the traditional chlorambucil synthesis method. The process involves the reaction of 4-hydroxybutyl chloroformate with 4-(2-aminoethyl)phenol to produce the intermediate 4-(2-chloroethyl)phenol. This intermediate is then reacted with N-(2-aminoethyl)-3-aminopropylmethacrylamide to produce Hael-chlorambucil.
Aplicaciones Científicas De Investigación
Hael-chlorambucil has been extensively studied for its anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. The compound works by inducing apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells.
Propiedades
Número CAS |
107480-21-7 |
|---|---|
Nombre del producto |
Hael-chlorambucil |
Fórmula molecular |
C33H46Cl2N2O3 |
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
[(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1 |
Clave InChI |
PBKHSKUCHZCYLT-AVMGXJNKSA-N |
SMILES isomérico |
C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Sinónimos |
3-hydroxy-13,17-seco-5-androsten-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate HAEL-chlorambucil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



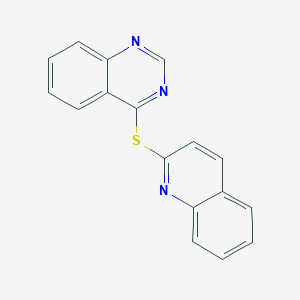
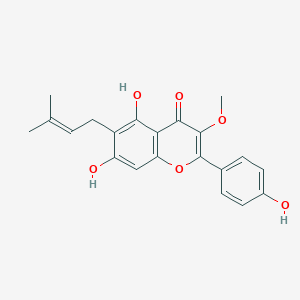
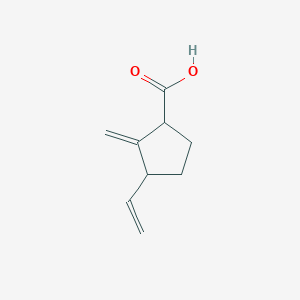

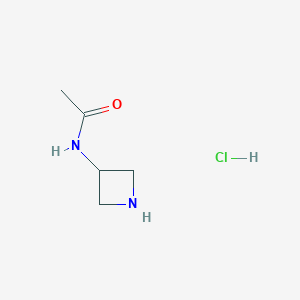
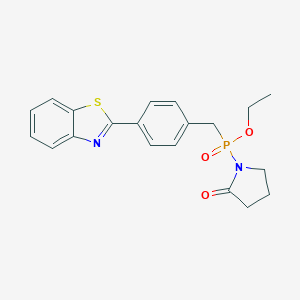
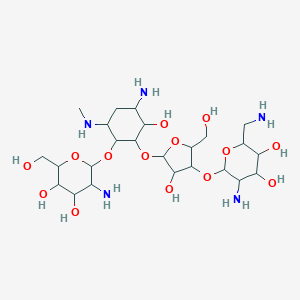
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)

